molecular formula C7H4Cl2FNO2 B145577 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid CAS No. 132195-42-7

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

Cat. No. B145577
M. Wt: 224.01 g/mol
InChI Key: CACZOIOUVVFGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585491

Procedure details

The introduction of the methyl group on the 1,8-naphthyridine substrate was accomplished by the formation of the di-anion of 2,6-dichloro-5-fluoronicotinic acid, preferably with lithium diisopropylamide in THF between -70° C. and -50° C. The di-anion was quenched with iodomethane and the target acid 2, 6-dichloro-5-fluoro-4-methylnicotinic acid is obtained after acidification. The remaining portion of the naphthyridine nucleus was elaborated using previously developed methodology.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CN=2)C=C[CH:2]=1.[Cl:11][C:12]1[N:20]=[C:19]([Cl:21])[C:18]([F:22])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15].C([N-]C(C)C)(C)C.[Li+]>C1COCC1>[Cl:11][C:12]1[N:20]=[C:19]([Cl:21])[C:18]([F:22])=[C:17]([CH3:2])[C:13]=1[C:14]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CN=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The di-anion was quenched with iodomethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=C(C(=N1)Cl)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.